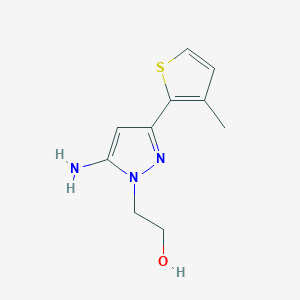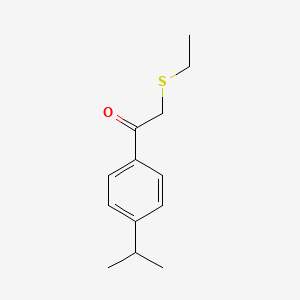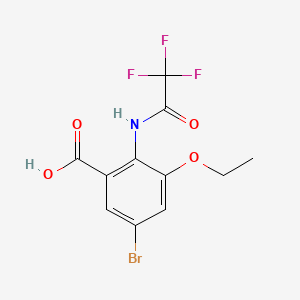![molecular formula C9H16O2 B15304242 (1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanol is a bicyclic compound featuring an oxabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Oxidation: The precursor undergoes oxidation to introduce the oxabicyclo structure.
Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.
Methanol Addition: Finally, methanol is added to the structure to form the methanol derivative.
Industrial Production Methods
Industrial production of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxcarbazepine: A structurally related compound used in medicine.
Comazaphilone I: A newly discovered compound with a similar bicyclic structure.
Uniqueness
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol is unique due to its specific stereochemistry and potential applications across various fields. Its distinct oxabicyclo structure sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-10H,1-6H2/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
DIHIWCJSNJNSKG-VGMNWLOBSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CO |
Kanonische SMILES |
C1CC2CC(C1)C(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)



![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
